Smcy HY Peptide (738-746)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide Smcy HY (738-746) est un peptide correspondant aux acides aminés 738 à 746 de la protéine Smcy. Il s'agit d'un peptide restreint à H2-Db, ce qui signifie qu'il est reconnu par la molécule H2-Db, une molécule de classe I du complexe majeur d'histocompatibilité. Ce peptide est souvent utilisé dans la recherche immunologique, en particulier dans les études impliquant les réponses des lymphocytes T et les antigènes d'histocompatibilité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le peptide Smcy HY (738-746) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé est attaché à la résine par son groupe carboxyle.

Déprotection : Le groupe amino de l'acide aminé attaché est déprotégé pour permettre le couplage du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé à son groupe amino, est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide terminé est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle du peptide Smcy HY (738-746) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique :

SPPS automatisée : Les synthétiseurs peptidiques automatisés effectuent les étapes répétitives de la SPPS avec une grande précision.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée.

Lyophilisation : Le peptide purifié est lyophilisé pour obtenir un produit sec stable, adapté au stockage et à l'utilisation.

Analyse Des Réactions Chimiques

Types de réactions

Le peptide Smcy HY (738-746) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine du peptide peut subir une oxydation pour former des ponts disulfures.

Réduction : Les ponts disulfures formés par les résidus cystéine peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés du peptide peuvent être substitués par d'autres acides aminés pour étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus cystéine.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés pour réduire les ponts disulfures.

Substitution : Des dérivés d'acides aminés avec des groupes protecteurs sont utilisés en SPPS pour introduire des substitutions.

Principaux produits formés

Oxydation : Formation de ponts disulfures entre les résidus cystéine.

Réduction : Groupes thiol libres provenant de résidus cystéine réduits.

Substitution : Analogues peptidiques avec des acides aminés substitués.

Applications de la recherche scientifique

Le peptide Smcy HY (738-746) a plusieurs applications de recherche scientifique :

Immunologie : Il est utilisé pour étudier les réponses des lymphocytes T et les antigènes d'histocompatibilité.

Recherche sur le cancer : Le peptide est utilisé dans des études impliquant des antigènes tumoraux et l'immunothérapie contre le cancer.

Transplantation : Le peptide Smcy HY (738-746) est utilisé pour étudier la maladie du greffon contre l'hôte et le rejet de greffe dans la recherche sur la transplantation.

Auto-immunité : Le peptide est utilisé pour étudier les réponses auto-immunes et le rôle des lymphocytes T dans les maladies auto-immunes.

Mécanisme d'action

Le peptide Smcy HY (738-746) exerce ses effets en étant présenté à la surface des cellules par la molécule H2-Db. Cette présentation permet aux lymphocytes T cytotoxiques de reconnaître et de se lier au complexe peptide-CMH. La liaison déclenche l'activation des lymphocytes T, conduisant à la destruction de la cellule cible. Les cibles moléculaires du peptide comprennent le récepteur des lymphocytes T (TCR) sur les lymphocytes T cytotoxiques et la molécule H2-Db sur les cellules présentatrices d'antigènes .

Applications De Recherche Scientifique

Smcy HY Peptide (738-746) has several scientific research applications:

Immunology: It is used to study T-cell responses and histocompatibility antigens.

Cancer Research: The peptide is used in studies involving tumor antigens and cancer immunotherapy.

Transplantation: Smcy HY Peptide (738-746) is used to study graft-versus-host disease and graft rejection in transplantation research.

Autoimmunity: The peptide is used to investigate autoimmune responses and the role of T cells in autoimmune diseases.

Mécanisme D'action

Smcy HY Peptide (738-746) exerts its effects by being presented on the surface of cells by the H2-Db molecule. This presentation allows cytotoxic T lymphocytes to recognize and bind to the peptide-MHC complex. The binding triggers T-cell activation, leading to the destruction of the target cell. The peptide’s molecular targets include the T-cell receptor (TCR) on cytotoxic T lymphocytes and the H2-Db molecule on antigen-presenting cells .

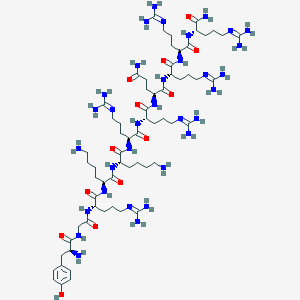

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide Smcy HY (FIDSYICQV) : Un autre peptide dérivé de la protéine Smcy, reconnu par HLA-A2.

Peptide Smcy HY (KCSRNRQYL) : Un peptide avec une séquence légèrement différente mais des propriétés immunologiques similaires.

Unicité

Le peptide Smcy HY (738-746) est unique en raison de sa reconnaissance spécifique par la molécule H2-Db et de son rôle dans l'étude des réponses des lymphocytes T. Sa séquence et sa structure en font un outil précieux dans la recherche immunologique, en particulier pour comprendre les antigènes d'histocompatibilité et l'activation des lymphocytes T .

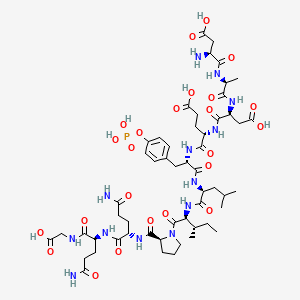

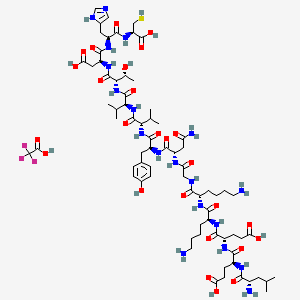

Propriétés

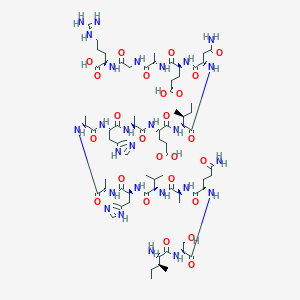

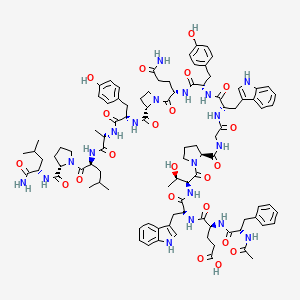

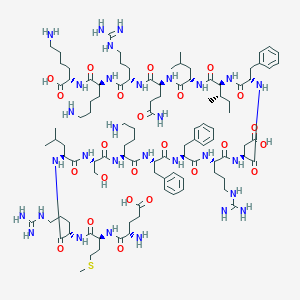

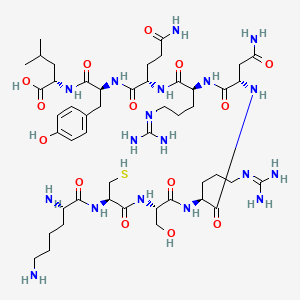

Formule moléculaire |

C48H82N18O14S |

|---|---|

Poids moléculaire |

1167.3 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C48H82N18O14S/c1-24(2)19-33(46(79)80)64-42(75)31(20-25-10-12-26(68)13-11-25)62-41(74)30(14-15-36(51)69)61-39(72)28(8-5-17-57-47(53)54)59-43(76)32(21-37(52)70)63-40(73)29(9-6-18-58-48(55)56)60-44(77)34(22-67)65-45(78)35(23-81)66-38(71)27(50)7-3-4-16-49/h10-13,24,27-35,67-68,81H,3-9,14-23,49-50H2,1-2H3,(H2,51,69)(H2,52,70)(H,59,76)(H,60,77)(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,71)(H,79,80)(H4,53,54,57)(H4,55,56,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

AGWYNBDLJBJVJU-AGQURRGHSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)